molecular formula C₂₀H₂₈O₃ B029317 Cinerin I CAS No. 25402-06-6

Cinerin I

Cat. No.: B029317
CAS No.: 25402-06-6
M. Wt: 316.4 g/mol
InChI Key: FMTFEIJHMMQUJI-DFKXKMKHSA-N
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Mechanism of Action

Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/
The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/

Biochemical Analysis

Biochemical Properties

Cinerin I plays a significant role in biochemical reactions, particularly those involving interactions with enzymes, proteins, and other biomolecules. The acid and alcohol moieties of pyrethrins, including this compound, are biosynthesized via different pathways . The precursors of the acid moieties can be obtained by two synthetic pathways, starting from the molecule of D-glucose .

Cellular Effects

This compound has a profound effect on various types of cells and cellular processes. It exhibits very high efficacy against a broad spectrum of pests, with minor adverse effects on human health and the environment . Pyrethrin I, which includes this compound, alone has a lethal effect, a greater killing power, and acts in minutes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The molecular phylogenetic analyses are expected to elucidate the gaps in the biosynthesis pathways of pyrethrins, including this compound, and the underlying regulatory mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Pyrethrin I, which includes this compound, is associated with a faster knock-down effect, however, the insects easily metabolize pyrethrin I and recover in a few hours .

Metabolic Pathways

This compound is involved in several metabolic pathways. The acid and alcohol moieties of pyrethrins, including this compound, are biosynthesized via different pathways . The precursors of the acid moieties can be obtained by two synthetic pathways, starting from the molecule of D-glucose .

Subcellular Localization

Recent discoveries have significantly enhanced our understanding of pyrethrin biosynthesis, including this compound, and its subcellular localization in pyrethrum plants . Initially believed to accumulate primarily in the trichomes of floral ovaries, advancements in isolation and extraction methods have revised this view .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinerin I is primarily extracted from the flowers of the Dalmatian pyrethrum plant. The extraction process involves drying the flowers and then using solvents such as hexane or ethanol to extract the active compounds. The extract is then purified through various chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Tanacetum cinerariifolium plants. The flowers are harvested, dried, and subjected to solvent extraction. The crude extract is then refined and purified to obtain this compound. This process is optimized to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Cinerin I undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield different reduced forms .

Scientific Research Applications

Cinerin I has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cinerin I is part of the pyrethrin family, which includes six structurally similar compounds:

  • Pyrethrin I
  • This compound
  • Jasmolin I
  • Pyrethrin II
  • Cinerin II
  • Jasmolin II

Among these, this compound is unique due to its specific chemical structure and insecticidal properties. It is particularly effective against a broad spectrum of insect pests while being safe for humans and animals .

Properties

IUPAC Name

[(1S)-3-[(Z)-but-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-7-8-9-14-13(4)17(11-16(14)21)23-19(22)18-15(10-12(2)3)20(18,5)6/h7-8,10,15,17-18H,9,11H2,1-6H3/b8-7-/t15-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTFEIJHMMQUJI-DFKXKMKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4041787
Record name Cinerin I
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Molecular Weight

316.4 g/mol
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Physical Description

Viscous liquid; [Merck Index]
Record name Cinerin I
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Boiling Point

BP: 200 °C at 0.1 mm Hg, BP: 136-138 °C at 0.008 mm Hg
Record name CINERIN I
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Solubility

Practically insoluble in water, Soluble in alcohol, petroleum ether, kerosene, carbon tetrachloride, ethylene dichloride, nitromethane
Record name CINERIN I
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Mechanism of Action

Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/
Record name CINERIN I
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Color/Form

Viscous liquid

CAS No.

25402-06-6
Record name Cinerin I
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Record name Cinerin I [BSI:ISO]
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Record name Cinerin I
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Record name 3-(but-2-enyl)-2-methyl-4-oxocyclopent-2-enyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
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Record name CINERIN I
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Cinerin I, like other pyrethrins, primarily targets voltage-gated sodium channels in insects [, , ]. By binding to these channels, this compound prevents their normal opening and closing, leading to a disruption of nerve impulses. This disruption ultimately causes paralysis (knockdown effect) and death in insects.

ANone: The molecular formula of this compound is C20H28O3, and its molecular weight is 316.43 g/mol.

A: Yes, various spectroscopic techniques have been used to characterize this compound, including NMR (Nuclear Magnetic Resonance) [, ] and IR (Infrared) spectroscopy []. These techniques help confirm the structure and identify specific functional groups within the molecule.

A: this compound, like other pyrethrins, is known to be unstable in light, oxygen, and at elevated temperatures [, ]. This instability leads to rapid degradation, making it environmentally safe but also limiting its use in certain applications where long-lasting insecticidal activity is required.

ANone: this compound is not known to possess catalytic properties and is not used for catalytic applications. Its primary application is as an insecticide.

A: this compound, Pyrethrin I, and Jasmolin I are all esters of chrysanthemic acid, differing only in the structure of their alcohol moiety [, ]. Pyrethrin I is generally considered the most potent, followed by this compound, and then Jasmolin I [, ]. These differences in potency are likely due to subtle variations in their binding affinities to the insect sodium channels.

A: Yes, several strategies are employed to improve the stability of pyrethrins in formulations, including the addition of synergists like piperonyl butoxide [, , ]. Synergists enhance the insecticidal activity of pyrethrins by inhibiting the detoxification enzymes in insects, allowing for lower application rates and potentially improving their stability [, ].

A: Yes, insect resistance to pyrethrins is a growing concern []. Resistance mechanisms often involve mutations in the target site, the voltage-gated sodium channels, reducing the binding affinity of pyrethrins []. Additionally, increased detoxification of pyrethrins by insect enzymes can contribute to resistance [].

ANone: Several techniques are employed for the analysis of this compound, including:

  • High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD): This technique allows for the separation and quantification of individual pyrethrin components in complex mixtures like plant extracts [, , ].
  • Gas Chromatography coupled with Electron Capture Detection (GC-ECD): This method offers high sensitivity and is commonly used to analyze pyrethrin residues in environmental samples like house dust [].
  • Gas Chromatography coupled with Mass Spectrometry (GC-MS): This technique provides structural information and is used for the identification and quantification of pyrethrins in various matrices [, , ].

ANone: Yes, several alternatives to pyrethrins exist, including:

  • Other Biopesticides: Botanical insecticides derived from plants like neem (Azadirachta indica) are being explored as alternatives to pyrethrins [, ].

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